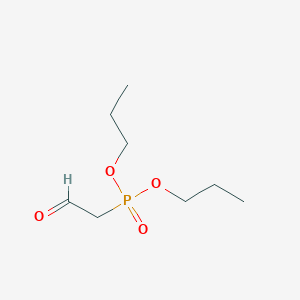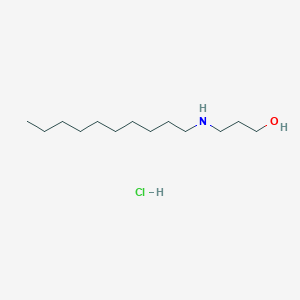
3-(Decylamino)propan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Decylamino)propan-1-ol;hydrochloride is a chemical compound with the molecular formula C13H29NO·HCl. It is a derivative of propanol, where the hydroxyl group is attached to the first carbon atom, and a decylamino group is attached to the third carbon atom. This compound is often used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decylamino)propan-1-ol;hydrochloride typically involves the reaction of 3-chloropropanol with decylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
3-(Decylamino)propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted compounds.
科学的研究の応用
3-(Decylamino)propan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a biochemical reagent.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Decylamino)propan-1-ol;hydrochloride involves its interaction with specific molecular targets. The decylamino group can interact with various receptors or enzymes, leading to changes in cellular signaling pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
- 3-(Diethylamino)propan-1-ol;hydrochloride
- 3-(Cyclohexylamino)propan-1-ol;hydrochloride
Uniqueness
3-(Decylamino)propan-1-ol;hydrochloride is unique due to its long decyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of surfactants and emulsifiers.
特性
CAS番号 |
60535-33-3 |
|---|---|
分子式 |
C13H30ClNO |
分子量 |
251.83 g/mol |
IUPAC名 |
3-(decylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H29NO.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15;/h14-15H,2-13H2,1H3;1H |
InChIキー |
CWUMEKJWISOESV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCNCCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
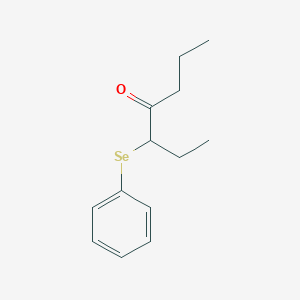
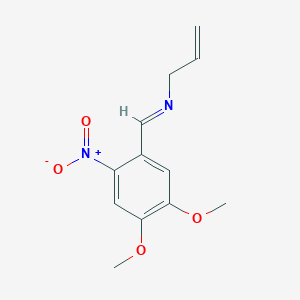
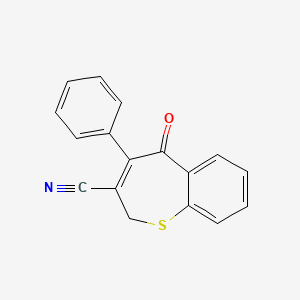
![5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole](/img/structure/B14615497.png)
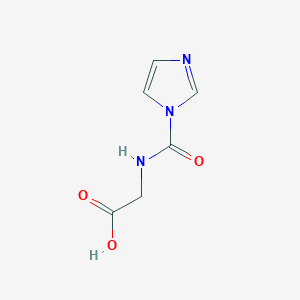
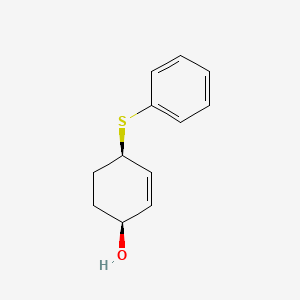
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
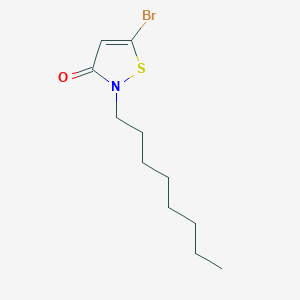
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14615519.png)
![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)

